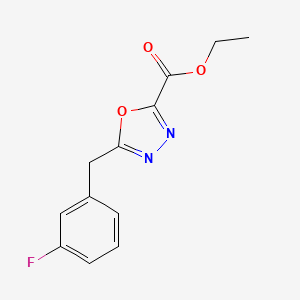

Ethyl 5-(3-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-[(3-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O3/c1-2-17-12(16)11-15-14-10(18-11)7-8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZANXKHGEQDUNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzyl hydrazine with ethyl chloroformate to form an intermediate, which then undergoes cyclization with carbon disulfide and subsequent oxidation to yield the desired oxadiazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted oxadiazoles.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: CHFNO

Molecular Weight: 236.21 g/mol

CAS Number: 163719-81-1

The compound features a 1,3,4-oxadiazole ring which is known for its stability and ability to interact with biological targets effectively.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-oxadiazole core exhibit significant antimicrobial properties. Ethyl 5-(3-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate has been studied for its effectiveness against various bacterial strains. In vitro studies have shown that compounds containing the oxadiazole moiety demonstrate potent antibacterial activities against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have identified oxadiazole derivatives as effective inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. This inhibition has been linked to reduced cell proliferation in cancer cell lines, including liver carcinoma cells . The dual action of antimicrobial and anticancer properties makes this compound a promising candidate for further development in cancer therapeutics.

Agricultural Applications

Oxadiazoles have been explored as potential agrochemicals due to their biological activity against pests and pathogens. This compound can be utilized in developing herbicides and insecticides. The structural features of oxadiazoles contribute to their effectiveness as plant protection agents .

Case Study 1: Antimicrobial Efficacy

A study conducted by Sindhe et al. (2016) synthesized various oxadiazole derivatives and tested their antibacterial properties. Compounds similar to this compound exhibited high efficacy against Bacillus subtilis and Pseudomonas aeruginosa, showing promise as alternative antibacterial agents .

Case Study 2: Anticancer Activity

In a comparative study on the anticancer effects of oxadiazole derivatives published in the Tubitak Journal (2020), several compounds were evaluated for their cytotoxicity against HUH7 liver cancer cells. This compound demonstrated IC50 values lower than conventional chemotherapeutics like 5-Fluorouracil, indicating its potential as an effective anticancer agent .

Mechanism of Action

The mechanism of action of Ethyl 5-(3-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Key Observations :

- The 3-fluorobenzyl group introduces moderate electron withdrawal due to fluorine’s inductive effect.

- Steric Effects : Bulky substituents (e.g., 2,4-dichlorophenyl) may reduce reaction yields (e.g., 17.2% for 3w) compared to smaller groups like 4-methoxyphenyl (82% for 3f) .

- Spectral Trends : Carboxylate carbonyl signals in ¹³C NMR appear near 163–166 ppm across derivatives, consistent with ester functionalities .

Biological Activity

Ethyl 5-(3-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

This compound belongs to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of a fluorine atom in the benzyl group is significant as it can enhance the compound's stability and biological activity.

Synthesis Methods:

The synthesis typically involves cyclization reactions where hydrazides react with carboxylic acids or their derivatives. A common method includes using 3-fluorobenzyl hydrazine with ethyl oxalyl chloride to form the corresponding hydrazide, which is then cyclized using dehydrating agents like phosphorus oxychloride .

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit a broad spectrum of antimicrobial activities. This compound has shown promising results against various bacterial strains:

- Antibacterial Activity: Studies have demonstrated that compounds containing the oxadiazole ring possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showing varying degrees of effectiveness compared to standard antibiotics .

- Antitubercular Activity: Some oxadiazole derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis. Research has highlighted that modifications in the oxadiazole structure can lead to enhanced activity against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The mechanism often involves:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation. For example, studies have shown that certain oxadiazoles can inhibit topoisomerases and kinases critical for cancer cell growth .

- Induction of Apoptosis: Research indicates that these compounds can induce programmed cell death in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

The biological activity of this compound is attributed to its interaction with molecular targets:

- Enzyme Inhibition: The oxadiazole ring can interact with enzymes such as enoyl-acyl carrier protein (ACP) reductase, disrupting fatty acid biosynthesis in bacteria .

- Receptor Modulation: The fluorobenzyl group may enhance binding affinity to biological receptors, leading to increased inhibitory effects on target pathways .

Case Studies

Several studies have investigated the biological activity of related oxadiazole compounds:

- Villemagne et al. (2020) synthesized new oxadiazole compounds as EthR inhibitors with significant anti-tubercular activity. One compound showed an EC value of 0.072 μM and excellent pharmacokinetic properties .

- Parikh et al. (2020) reported on substituted 1,2,4-oxadiazoles demonstrating potent anti-TB activity against wild-type Mycobacterium tuberculosis strains .

Comparative Analysis

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | Moderate to High | Significant | Enzyme inhibition and receptor modulation |

| Ethyl 5-(2-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate | Low to Moderate | Moderate | Enzyme inhibition |

| Ethyl 5-(2-bromobenzyl)-1,3,4-oxadiazole-2-carboxylate | High | Significant | Receptor modulation |

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 5-(3-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate, and what experimental conditions are critical for yield optimization?

Methodological Answer: The synthesis typically involves cyclization reactions using precursors like hydrazides and carbonyl derivatives. A common approach is the reaction of 3-fluorobenzyl-substituted hydrazine with ethyl glyoxylate under acidic conditions. Critical parameters include:

- Temperature control : Cyclization often requires reflux in solvents like ethanol or THF.

- Catalysts : Phosphoryl chloride (POCl₃) or polyphosphoric acid may enhance cyclization efficiency .

- Purification : Flash chromatography (e.g., using diethyl ether/dichloromethane) is essential to isolate the product from byproducts like unreacted hydrazides .

Example Protocol:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | POCl₃, 65°C, 4h | 38% | |

| Purification | Diethyl ether/DCM (1:10) | - |

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS ([M+Na]⁺) provides molecular ion confirmation. Fragmentation patterns (e.g., loss of CO₂Et) validate the ester group .

- IR Spectroscopy : Stretching bands for C=O (~1740 cm⁻¹) and C=N (~1600 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data (e.g., unexpected peaks in NMR) during structural elucidation?

Methodological Answer:

- Impurity Analysis : Use preparative TLC or HPLC to isolate minor components.

- Dynamic Effects : Rotameric splitting in NMR may arise from restricted rotation of the 3-fluorobenzyl group. Variable-temperature NMR can resolve this .

- Computational Validation : Compare experimental spectra with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .

Q. What strategies are effective for optimizing the pharmacological activity of 1,3,4-oxadiazole derivatives like this compound?

Methodological Answer:

- Structural Modifications :

- Biological Assays :

Q. How should researchers handle safety risks associated with synthesizing and handling this compound?

Methodological Answer:

- Reactive Intermediates : Use inert atmospheres (N₂/Ar) for reactions involving POCl₃ to prevent hydrolysis .

- PPE Requirements : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability (H225) and skin irritation (H315) risks .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., GABAA receptor) using software like GROMACS .

- Docking Studies : AutoDock Vina or Schrödinger Suite can model binding affinities for structure-activity relationship (SAR) analysis .

Q. How can researchers resolve low yields in large-scale synthesis of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.